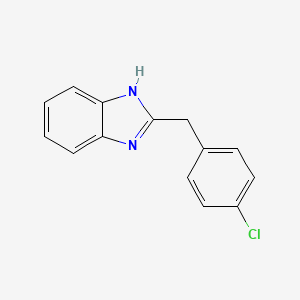

2-(4-Chlorobenzyl)benzimidazole

Description

The exact mass of the compound 2-(4-Chlorobenzyl)benzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15003. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Chlorobenzyl)benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorobenzyl)benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGUOPIIFAMLES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279982 |

Source

|

| Record name | 2-(4-Chlorobenzyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-66-6 |

Source

|

| Record name | 5468-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorobenzyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-Chlorophenyl)methyl]-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

synthesis and characterization of 2-(4-Chlorobenzyl)benzimidazole

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Chlorobenzyl)benzimidazole

I. Introduction & Significance

Abstract: This guide provides a comprehensive technical overview of the , a molecule of significant interest in medicinal chemistry. We detail a robust and reproducible synthetic protocol via the Phillips-Ladenburg condensation, followed by a multi-technique approach for structural elucidation and purity confirmation, including spectroscopic and physical analyses. The rationale behind key experimental choices is discussed, offering researchers and drug development professionals a practical and scientifically grounded resource.

Background: The Benzimidazole Scaffold Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry.[1] This structural motif is considered a "privileged scaffold" because its derivatives can interact with a wide array of biological targets, leading to diverse pharmacological activities.[2][3] The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[4] Consequently, benzimidazole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including anti-ulcer agents (e.g., Lansoprazole), anthelmintics (e.g., Albendazole), antivirals, and anticancer agents.[4][5]

Rationale for Synthesis: The Role of the 2-(4-Chlorobenzyl) Moiety The specific substitution at the C-2 position of the benzimidazole ring is a critical determinant of biological activity.[1] The introduction of a 4-chlorobenzyl group at this position creates a molecule, 2-(4-Chlorobenzyl)benzimidazole, with potential for enhanced biological efficacy. The benzyl group provides a flexible linker, while the chlorine atom on the phenyl ring increases lipophilicity and can engage in halogen bonding, potentially improving target binding affinity. This substitution pattern is explored in the development of novel antibacterial, antifungal, and anticancer agents.[5][6] This guide provides the foundational chemistry required to synthesize and validate this important compound for further investigation.

II. Synthetic Strategy: The Phillips-Ladenburg Reaction

The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction. This approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under heating, typically in the presence of an acid catalyst or under high-temperature conditions that promote dehydration.[7][8][9]

For the synthesis of 2-(4-Chlorobenzyl)benzimidazole, the logical precursors are o-phenylenediamine and 4-chlorophenylacetic acid . The reaction proceeds via an initial acylation of one of the amino groups of o-phenylenediamine to form an amide intermediate, which then undergoes an intramolecular cyclization with the elimination of water to form the stable benzimidazole ring.

Sources

- 1. ace.as-pub.com [ace.as-pub.com]

- 2. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 5. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijsrme.crystalpen.in [ijsrme.crystalpen.in]

- 7. colab.ws [colab.ws]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorobenzyl)benzimidazole

This guide provides a comprehensive technical overview of 2-(4-Chlorobenzyl)benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, spectral characterization, and potential applications of this molecule, grounding all claims in authoritative data.

Core Molecular Identity and Physicochemical Profile

2-(4-Chlorobenzyl)benzimidazole is an aromatic organic compound featuring a benzimidazole core substituted at the 2-position with a 4-chlorobenzyl group.[1] This structure imparts a unique combination of rigidity and conformational flexibility, making it a valuable scaffold in various scientific domains.

Compound Identification

A consistent and accurate identification is paramount for any research endeavor. The key identifiers for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5468-66-6 | [2][3][4][5][6] |

| Molecular Formula | C₁₄H₁₁ClN₂ | [1][2][4][6] |

| Molecular Weight | 242.70 g/mol | [1][2][6] |

| IUPAC Name | 2-[(4-chlorophenyl)methyl]-1H-benzimidazole | [6] |

| Synonyms | 2-(p-Chlorobenzyl)benzimidazole, CBIB | [4][7] |

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings. 2-(4-Chlorobenzyl)benzimidazole is typically supplied as a white to off-white or purple-pinkish crystalline powder.[1][4][7] Its key properties are detailed in the table below.

| Property | Value | Commentary & Significance | Reference(s) |

| Melting Point | 170–207 °C | The reported melting point varies, with ranges including 170-175°C, 197.3-198°C, and 203-207°C. This variation is likely attributable to differences in purity and crystalline form. A broad melting range can indicate impurities. | [1][5][7][8] |

| Boiling Point | 479.7 °C (at 760 mmHg) | The high boiling point indicates strong intermolecular forces and high thermal stability, making it suitable for reactions requiring elevated temperatures. | [1][5] |

| Solubility | Poorly soluble in water; Soluble in DMSO, DMF | This lipophilic nature is typical for benzimidazole scaffolds and is a key consideration for solvent selection in synthesis, purification, and biological assays. | [7] |

| Flash Point | 276.1 °C | The high flash point signifies low flammability under standard laboratory conditions, enhancing its safety profile for storage and handling. | [1] |

| pKa (Predicted) | 11.72 ± 0.10 | This value relates to the acidity of the N-H proton on the imidazole ring. It suggests the compound can be deprotonated by a moderately strong base to form an anion, which is a key step in N-alkylation reactions. | [5][8] |

| Refractive Index | 1.684 | This optical property can be used for identification and quality control purposes in specific applications. | [1] |

Synthesis and Reactivity

Understanding the synthesis of 2-(4-Chlorobenzyl)benzimidazole is fundamental to its application and further modification. The most common and established route is the Phillips-Ladenburg synthesis , which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Synthetic Pathway: Phillips-Ladenburg Condensation

The reaction proceeds via the condensation of o-phenylenediamine with 4-chlorophenylacetic acid. This method is robust and widely cited for producing 2-substituted benzimidazoles. The high temperature employed is crucial for driving the cyclodehydration step, where water is eliminated to form the stable imidazole ring.

Sources

- 1. yufengchemicals.com [yufengchemicals.com]

- 2. scbt.com [scbt.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. 2-(4-Chlorobenzyl)benzimidazole, CasNo.5468-66-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. 2-(4-Chlorobenzyl)benzimidazole | 5468-66-6 [chemicalbook.com]

- 6. 2-((4-Chlorophenyl)methyl)-1H-benzimidazole | C14H11ClN2 | CID 225500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-Chlorobenzyl)-1H-benzimidazole: Properties, Uses, Synthesis & Safety Data | Trusted Chemical Supplier in China [chemheterocycles.com]

- 8. greeindustry.com [greeindustry.com]

A Spectroscopic Guide to 2-(4-Chlorobenzyl)benzimidazole Derivatives: Elucidating Structure for Drug Discovery

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation of 2-(4-Chlorobenzyl)benzimidazole derivatives. As a privileged scaffold in medicinal chemistry, benzimidazoles exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The precise characterization of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and driving the development of novel therapeutics. This document details the application of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in the analysis of this important class of compounds. We delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and interpret spectral data to construct a cohesive understanding of molecular identity and purity.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles, heterocyclic aromatic compounds formed from the fusion of benzene and imidazole rings, are of significant interest to the pharmaceutical industry.[4][5] Their structural similarity to naturally occurring purines allows them to interact with a variety of biological targets.[6] The introduction of a 2-(4-Chlorobenzyl) substituent can significantly modulate the pharmacological profile of the benzimidazole core. This guide focuses on the critical role of spectroscopic analysis in confirming the successful synthesis and purity of these derivatives, a foundational step in any drug discovery pipeline.

The Spectroscopic Toolkit: A Multi-Faceted Approach to Structural Verification

No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach, leveraging the unique information provided by each method, is essential for unambiguous characterization. This guide will walk through the logical workflow for analyzing 2-(4-Chlorobenzyl)benzimidazole derivatives, from initial confirmation of electronic properties to the precise mapping of atomic connectivity.

Caption: Integrated workflow for the spectroscopic analysis of 2-(4-Chlorobenzyl)benzimidazole derivatives.

UV-Visible Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy provides initial insights into the electronic structure of the benzimidazole derivative by measuring the absorption of ultraviolet and visible light.[7] The conjugated π-system of the benzimidazole and the attached aromatic rings give rise to characteristic absorption bands.

3.1. Theoretical Basis

The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals (typically π) to higher energy orbitals (π). For benzimidazole derivatives, the key electronic transitions are π → π. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the extent of conjugation and the presence of substituents.[8]

3.2. Expected Spectral Features

Benzimidazole derivatives typically exhibit intense absorption maxima in the UV region.[9][10] For 2-(4-Chlorobenzyl)benzimidazole, one can anticipate strong absorptions corresponding to the π → π* transitions of the benzimidazole ring system and the chlorobenzyl moiety.[11]

Table 1: Typical UV-Vis Absorption Data for Benzimidazole Derivatives

| Wavelength (λmax) | Transition | Associated Moiety |

| ~240-250 nm | π → π | Benzene Ring |

| ~270-290 nm | π → π | Benzimidazole Core |

3.3. Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the 2-(4-Chlorobenzyl)benzimidazole derivative in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200 to 400 nm. Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each significant peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[12] By analyzing the absorption of infrared radiation, which excites molecular vibrations, we can confirm the presence of key structural motifs within the 2-(4-Chlorobenzyl)benzimidazole derivative.

4.1. Theoretical Basis

Chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule's functional groups.[13]

4.2. Expected Spectral Features

The FT-IR spectrum of a 2-(4-Chlorobenzyl)benzimidazole derivative will display characteristic absorption bands for the N-H, C=N, aromatic C-H, and C-Cl bonds.[14]

Table 2: Characteristic FT-IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3200 | N-H Stretch | Imidazole N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1630 - 1610 | C=N Stretch | Imidazole C=N |

| 1480 - 1440 | C=C Stretch | Aromatic C=C |

| 800 - 600 | C-Cl Stretch | Aryl-Cl |

4.3. Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Correlate the observed absorption bands with known functional group frequencies.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules.[16] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

5.1. Theoretical Basis

Atomic nuclei with an odd number of protons or neutrons possess a quantum mechanical property called spin. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy can induce transitions between these states. The precise frequency at which a nucleus absorbs energy (its chemical shift) is highly dependent on its local electronic environment.

5.2. Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of 2-(4-Chlorobenzyl)benzimidazole will show distinct signals for the protons on the benzimidazole core, the chlorobenzyl ring, and the methylene bridge. The chemical shifts (δ) are reported in parts per million (ppm).

-

Benzimidazole Protons: These will typically appear in the aromatic region (δ 7.0-8.0 ppm).

-

Chlorobenzyl Protons: The protons on the substituted phenyl ring will also be in the aromatic region, often as a pair of doublets due to the para-substitution pattern.

-

Methylene Protons: A singlet corresponding to the two protons of the -CH₂- group connecting the two ring systems is expected.

-

Imidazole N-H Proton: A broad singlet, the chemical shift of which can be solvent-dependent.[17]

5.3. Expected ¹³C NMR Spectral Features

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

-

Aromatic Carbons: A series of signals in the δ 110-150 ppm range.

-

Imidazole C2 Carbon: The carbon at the 2-position of the benzimidazole ring is typically deshielded and appears further downfield.

-

Methylene Carbon: A signal for the -CH₂- carbon.

Table 3: Anticipated NMR Chemical Shifts (in DMSO-d₆)

| Signal Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Imidazole N-H | ~12.5 (broad s) | - |

| Benzimidazole Ar-H | 7.1 - 7.6 (m) | 110 - 145 |

| Chlorobenzyl Ar-H | ~7.4 (d), ~7.3 (d) | 128 - 135 |

| Methylene (-CH₂-) | ~5.5 (s) | ~45 |

| Imidazole C2 | - | ~152 |

Note: These are approximate values and can vary based on the specific derivative and solvent used.

5.4. Experimental Protocol: NMR Spectroscopy [17]

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire standard ¹H and proton-decoupled ¹³C NMR spectra.

-

Data Processing: Process the raw data (FID) using Fourier transformation, phasing, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Caption: Logic diagram for NMR data interpretation.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.[18]

6.1. Theoretical Basis

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For 2-(4-Chlorobenzyl)benzimidazole, soft ionization techniques like Electrospray Ionization (ESI) are typically used to observe the molecular ion peak.

6.2. Expected Spectral Features

-

Molecular Ion Peak ([M+H]⁺): The most important signal, corresponding to the protonated molecule. Its m/z value should match the calculated molecular weight.[19]

-

Isotopic Pattern: The presence of chlorine (with its two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak, with a second peak ([M+H+2]⁺) at two mass units higher and about one-third the intensity.[20]

-

Fragmentation: Electron impact (EI) mass spectrometry can reveal characteristic fragmentation pathways. For 2-substituted benzimidazoles, common fragmentations include the loss of the substituent at the 2-position.[21][22][23]

Table 4: Key Mass Spectrometry Data for 2-(4-Chlorobenzyl)benzimidazole

| Ion | Description | Expected m/z (for ³⁵Cl) |

| [M+H]⁺ | Protonated Molecular Ion | 243.07 |

| [M+H+2]⁺ | Isotopic Peak (³⁷Cl) | 245.07 |

6.3. Experimental Protocol: Mass Spectrometry (ESI) [17]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the [M+H]⁺ peak and confirm its m/z value and isotopic pattern.

Conclusion: A Synergistic Approach to Certainty

The robust characterization of 2-(4-Chlorobenzyl)benzimidazole derivatives is a critical step in the drug discovery and development process. By employing a multi-technique spectroscopic approach, researchers can confidently verify the identity, purity, and structure of their synthesized compounds. UV-Vis spectroscopy provides an initial check of the electronic system, FT-IR confirms the presence of key functional groups, high-resolution NMR spectroscopy delivers a detailed map of the molecular framework, and mass spectrometry validates the molecular weight and elemental composition. Together, these techniques form a self-validating system that ensures the scientific integrity of subsequent biological and pharmacological studies.

References

- Hida, et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.

-

El Kihel, et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298. Available at: [Link]

-

American Chemical Society. Mass spectral behavior of 5(6)-substituted benzimidazoles. Available at: [Link]

-

International Journal of Development Research. (2016). Study of mass spectra of benzimidazole derivatives. Available at: [Link]

- Ibrahim, H., El‐Tamany, S., & El‐Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 45-54.

-

ResearchGate. UV-visible spectrums of benzimidazole derivatives before (shown by the black line) & after (shown by the red line) of C.S immersion in a 1.0 M HCl solution. Available at: [Link]

- Saravanan, K., Ravichandran, C., & Jayamoorthy, K. SYNTHESIS AND COMPUTATIONAL STUDIES OF 1-(4-CHLOROBENZYL)-2-(4-CHLOROPHENYL)- 1H-BENZIMIDAZOLE.

-

ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Available at: [Link]

- Supporting Information. 2-(2-chlorophenyl)-1H-benzo[d]imidazole.

-

ResearchGate. FTIR Spectrum of Compound 1b. Available at: [Link]

- American Chemical Society. (2025).

-

PubMed Central. A Comprehensive Study of N-Butyl-1H-Benzimidazole. Available at: [Link]

-

MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Available at: [Link]

-

Semantic Scholar. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Available at: [Link]

-

The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]

- National Institutes of Health.

-

Beilstein Journals. Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the. Available at: [Link]

-

ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]

-

PubMed. (2014). Structure-activity relations of 2-(methylthio)benzimidazole by FTIR, FT-Raman, NMR, DFT and conceptual DFT methods. Available at: [Link]

-

ResearchGate. Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Available at: [Link]

-

PubMed Central. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Available at: [Link]

-

PubChem. 2-(4-Chlorophenyl)benzimidazole. Available at: [Link]

- ResearchGate. (2025). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.

- ResearchGate. (2025). Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends.

-

MDPI. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Available at: [Link]

- ResearchGate. (2025).

- Modern Techniques of Spectroscopy.

-

ResearchGate. Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. Available at: [Link]

-

Longdom. Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. Available at: [Link]

-

Mustansiriyah University. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Available at: [Link]

-

ResearchGate. (2021). Highlights of Spectroscopic Analysis – A Review. Available at: [Link]

- SciSpace. Spectroscopic Techniques.

- ResearchGate. (2025). 2-(4-Chlorophenyl)-1H-benzimidazole.

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. ijpsm.com [ijpsm.com]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. lab.semi.ac.cn [lab.semi.ac.cn]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relations of 2-(methylthio)benzimidazole by FTIR, FT-Raman, NMR, DFT and conceptual DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. scispace.com [scispace.com]

- 21. journalijdr.com [journalijdr.com]

- 22. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]

- 23. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]

The Benzimidazole Scaffold: A Privileged Core in Modern Medicine

A Technical Guide to Its Discovery, History, and Therapeutic Evolution

Abstract

The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the development of a remarkable breadth of therapeutic agents.[1][2][3][4] Its structural resemblance to endogenous purines allows for favorable interactions with a multitude of biological targets, leading to a diverse pharmacological profile that has been exploited for over half a century.[1][5] This technical guide provides a comprehensive exploration of the discovery and history of benzimidazole compounds in medicine, tracing their evolution from early anthelmintic agents to sophisticated proton pump inhibitors and promising anticancer therapeutics. We will delve into the key scientific breakthroughs, elucidate the underlying mechanisms of action, and provide detailed experimental context for the synthesis and evaluation of this versatile scaffold. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of the enduring legacy and future potential of benzimidazole-based pharmaceuticals.

The Benzimidazole Core: A Structurally Privileged Scaffold

The fundamental benzimidazole structure consists of a benzene ring fused to an imidazole ring.[1][6] This arrangement confers a unique set of physicochemical properties, including aromaticity, planarity, and the presence of both hydrogen bond donors and acceptors.[7] These features are critical for its ability to engage in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids, making it an ideal pharmacophore.[1][7] The versatility of the benzimidazole core is further enhanced by the ease with which it can be substituted at various positions, allowing for the fine-tuning of its pharmacological activity, selectivity, and pharmacokinetic properties.

Early Discoveries: The Dawn of Benzimidazole Anthelmintics

The journey of benzimidazole compounds in medicine began in the mid-20th century with the discovery of their potent anthelmintic properties. The first breakthrough came in 1961 with the introduction of thiabendazole, which revolutionized the treatment of parasitic worm infections in both humans and animals.[8]

Mechanism of Action: Targeting the Parasite's Cytoskeleton

The primary mode of action of benzimidazole anthelmintics is the disruption of microtubule polymerization in parasitic helminths.[9][10][11] These compounds exhibit a high affinity for the colchicine-binding domain of β-tubulin, a key protein component of microtubules.[1] By binding to β-tubulin, benzimidazoles inhibit its polymerization into microtubules, which are essential for a wide range of cellular functions in the parasite, including cell division, motility, and nutrient absorption.[9] This selective disruption of the parasite's cytoskeleton ultimately leads to its paralysis and death.[10] The selective toxicity of benzimidazole anthelmintics is attributed to their significantly higher affinity for parasite β-tubulin compared to the mammalian homolog.[9]

Experimental Protocol: Synthesis of the Benzimidazole Scaffold via Condensation of o-Phenylenediamine and Aldehydes

A common and versatile method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with an aldehyde.[12][13]

Materials:

-

o-Phenylenediamine

-

Aromatic or aliphatic aldehyde

-

Solvent (e.g., ethanol, methanol, or a deep eutectic solvent)[12][14]

-

Catalyst (optional, e.g., an acid or oxidizing agent)

Procedure:

-

Dissolve o-phenylenediamine in the chosen solvent in a round-bottom flask.

-

Add the aldehyde to the solution (typically in a 1:1 or 1:2 molar ratio depending on the desired product).[12]

-

If required, add a catalytic amount of an acid (e.g., HCl) or an oxidizing agent (e.g., H₂O₂) to facilitate the reaction.[13]

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains dissolved, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired benzimidazole derivative.

Table 1: Key Benzimidazole Anthelmintics and Their Year of Introduction

| Compound | Year of Introduction | Key Therapeutic Uses |

| Thiabendazole | 1961 | Broad-spectrum anthelmintic |

| Mebendazole | ~1971 | Treatment of various nematode infections |

| Albendazole | ~1975 | Broad-spectrum anthelmintic for systemic and intestinal infections |

| Fenbendazole | ~1974 | Veterinary anthelmintic |

A Paradigm Shift in Gastroenterology: The Rise of Benzimidazole Proton Pump Inhibitors

The late 1970s marked a pivotal moment in the history of benzimidazole compounds with the discovery of their ability to inhibit gastric acid secretion.[15][16] This led to the development of a new class of drugs known as proton pump inhibitors (PPIs), which have become the mainstay for treating acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[15][16][17]

Mechanism of Action: Irreversible Inhibition of the Gastric H+/K+-ATPase

Benzimidazole PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[15][18] In this acidic milieu, they undergo a chemical rearrangement to form a reactive sulfenamide intermediate.[18] This intermediate then forms a covalent disulfide bond with cysteine residues on the gastric H+/K+-ATPase (the proton pump), irreversibly inhibiting its function.[15][18] By blocking the final step in the gastric acid secretion pathway, PPIs provide potent and long-lasting suppression of stomach acid.[15][17]

The development of omeprazole, the first-in-class PPI, was a landmark achievement.[15][16] It was followed by the introduction of other benzimidazole-based PPIs, such as lansoprazole and pantoprazole, each with subtle differences in their pharmacokinetic and pharmacodynamic profiles.[16][18]

Diagram: Mechanism of Action of Benzimidazole Proton Pump Inhibitors

Caption: Covalent modification of the proton pump by activated benzimidazole PPIs.

The New Frontier: Benzimidazoles as Anticancer Agents

In recent years, the benzimidazole scaffold has gained significant attention for its potential as a source of novel anticancer agents.[1][4][19][20][21] The structural similarity of benzimidazoles to purine nucleotides allows them to interact with various targets involved in cancer cell proliferation and survival.[1][5] Several benzimidazole derivatives have demonstrated potent anticancer activity through diverse mechanisms of action.

Diverse Mechanisms of Anticancer Activity

The anticancer effects of benzimidazole compounds are multifaceted and target several key pathways in cancer progression:

-

Tubulin Polymerization Inhibition: Similar to their anthelmintic action, certain benzimidazole derivatives, including some repurposed anthelmintics like mebendazole and albendazole, inhibit tubulin polymerization in cancer cells.[19][22] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.[19]

-

Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate with DNA and inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair.[1][5] This leads to DNA damage and subsequent cell death.

-

Kinase Inhibition: Many kinases are dysregulated in cancer and represent important therapeutic targets. Several benzimidazole-based compounds have been developed as inhibitors of various kinases involved in cancer cell signaling pathways.

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies for cancers with deficiencies in DNA repair. Some benzimidazole derivatives have shown promise as PARP inhibitors.[1]

-

Induction of Apoptosis: Benzimidazole compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.[22]

-

Anti-angiogenesis: Some benzimidazoles have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[22]

Diagram: Multifaceted Anticancer Mechanisms of Benzimidazoles

Caption: Diverse signaling pathways targeted by benzimidazole-based anticancer agents.

Future Perspectives and Conclusion

The history of benzimidazole compounds in medicine is a testament to the power of scaffold-based drug discovery. From its humble beginnings as a treatment for parasitic infections to its current status as a cornerstone of acid-related therapy and a promising frontier in oncology, the benzimidazole nucleus has demonstrated remarkable therapeutic versatility. The ongoing exploration of novel benzimidazole derivatives continues to yield compounds with improved efficacy, selectivity, and safety profiles. As our understanding of the molecular basis of diseases deepens, the rational design and synthesis of new benzimidazole-based drugs hold immense promise for addressing unmet medical needs across a wide spectrum of therapeutic areas. The journey of this "privileged scaffold" is far from over, and its future contributions to medicine are eagerly anticipated.

References

- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (n.d.).

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Biosciences Biotechnology Research Asia.

- Synthesis of Benzimidazolone Scaffolds for Medicinal Chemistry: Applications and Protocols. (n.d.). Benchchem.

- Accelerating Development of Benziamidazole-Class Proton Pump Inhibitors: A Mechanism-Based PK/PD Model to Optimize Study Design with Ilaprazole as a Case Drug. (n.d.). MDPI.

- Anthelmintics Benzimidazole derivatives. (2020, October 19). YouTube.

- Recent advances of benzimidazole as anticancer agents. (2023, April 3). PubMed.

- Discovery and development of proton pump inhibitors. (n.d.). Grokipedia.

- Discovery and development of proton pump inhibitors. (n.d.). Wikipedia.

- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. (n.d.). PMC - NIH.

- Mechanism of action of benzimidazole derivatives as anthelmintic. (n.d.). ResearchGate.

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). (2024, July 20). PubMed.

- A Technical Guide to the Synthesis of Benzimidazole Scaffolds: A Foundation for 1H-4,7-Ethanobenzimidazole. (n.d.). Benchchem.

- Benzimidazole Derivatives In Anticancer Therapy: A Comprehensive Review. (n.d.). Biosciences Biotechnology Research Asia.

- Review article: the continuing development of proton pump inhibitors with particular reference to pantoprazole. (n.d.). PubMed.

- Discovery and Development of Proton Pump Inhibitors. (n.d.). Karger Publishers.

- Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. (2019, August 8).

- Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. (2019, August 8).

- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.

- A possible biochemical mode of action for benzimidazole anthelmintics. (n.d.). PubMed.

- Examples of benzimidazole based drugs in clinical use. (n.d.). ResearchGate.

- Benzimidazole. (n.d.). Wikipedia.

- (PDF) Benzimidazole An Important Scaffold In Drug Discovery. (n.d.). ResearchGate.

- Benzimidazoles in Drug Discovery: A Patent Review. (2021, June 17). PubMed.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.

- Discovery of novel benzimidazole derivatives as potent potassium-competitive acid blockers for the treatment of acid-related diseases. (n.d.). PubMed.

- Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment. (2024, August 5). PubMed.

- Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. (n.d.). PMC.

- Discovery of novel benzimidazole derivatives as potent HDACs inhibitors against leukemia with (Thio)Hydantoin as zinc-binding moiety: Design, synthesis, enzyme inhibition, and cellular mechanistic study. (2024, March 13). PubMed.

- Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. (n.d.). PubMed.

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole - Wikipedia [en.wikipedia.org]

- 7. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzimidazole synthesis [organic-chemistry.org]

- 14. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. grokipedia.com [grokipedia.com]

- 16. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Review article: the continuing development of proton pump inhibitors with particular reference to pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 20. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biotech-asia.org [biotech-asia.org]

- 22. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and broad spectrum of biological activities.[1] Its structural resemblance to naturally occurring purines enables it to interact with a diverse array of biological targets, making its derivatives potent agents against a multitude of diseases.[1] This guide provides a comprehensive technical overview of the fundamental biological activities of benzimidazole derivatives, delving into their mechanisms of action, key experimental evaluation protocols, and quantitative measures of their potency.

Anticancer Activity: Disrupting the Machinery of Malignancy

Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][3] Their multifaceted mechanisms of action often involve the disruption of critical cellular processes essential for tumor growth and survival.

Mechanism of Action: A Multi-pronged Attack

The anticancer efficacy of benzimidazoles stems from their ability to interfere with several key signaling pathways and cellular structures:

-

Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics.[3] By binding to β-tubulin, a key component of microtubules, these compounds inhibit its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.

-

Kinase Inhibition: Benzimidazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. Notably, they can target the PI3K/AKT/mTOR pathway , a central signaling cascade that regulates cell growth, metabolism, and survival.[4][5][6] By inhibiting key kinases in this pathway, such as PI3K and mTOR, benzimidazole compounds can effectively suppress tumor growth.[4][5] Furthermore, some derivatives have been found to inhibit other critical kinases, including those involved in the MAPK signaling pathway .[2]

-

DNA Intercalation and Topoisomerase Inhibition: Certain benzimidazole derivatives can intercalate into the minor groove of DNA, disrupting DNA replication and transcription, ultimately leading to cell death.[7] Additionally, they can inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, leading to DNA damage and apoptosis.[7]

-

Induction of Apoptosis: Benzimidazole compounds can trigger programmed cell death through both intrinsic and extrinsic pathways. They can modulate the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and activate caspases, the key executioners of apoptosis.[7]

Below is a diagram illustrating the key signaling pathways targeted by anticancer benzimidazole derivatives.

Caption: Workflow for MIC determination of benzimidazoles.

Quantitative Data: Efficacy Against Microbial Strains

The antimicrobial potency of benzimidazole derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. [8][9]

| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Substituted Benzimidazole | Staphylococcus aureus | 2 - 16 | [10] |

| 2-Substituted Benzimidazole | Escherichia coli | 12.5 - >128 | [10] |

| Benzimidazole-Triazole Hybrid | Staphylococcus aureus (MRSA) | 8 - 16 | [11] |

| 2-Substituted Benzimidazole | Candida albicans | 4 - 32 | [12]|

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents. [8][9][13][14][15] Objective: To determine the MIC of a benzimidazole derivative against a specific bacterial or fungal strain.

Materials:

-

Bacterial or fungal strain of interest

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Benzimidazole derivative (test compound)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of the 96-well plate to achieve a range of final concentrations.

-

-

Inoculation:

-

Inoculate each well containing the diluted compound with the prepared microbial inoculum.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-24 hours for bacteria or 24-48 hours for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the benzimidazole derivative that completely inhibits visible growth of the microorganism.

-

Antiviral Activity: Halting Viral Replication

Benzimidazole derivatives have demonstrated significant antiviral activity against a range of RNA and DNA viruses. [16][17]Their ability to interfere with viral replication makes them promising candidates for antiviral drug development.

Mechanism of Action: Targeting Viral Enzymes

The antiviral effects of benzimidazoles are often attributed to the inhibition of key viral enzymes:

-

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): Several benzimidazole derivatives have been identified as inhibitors of viral RdRp, an essential enzyme for the replication of RNA viruses. [18][19][20][21][22]By binding to allosteric sites on the polymerase, these compounds can block its activity and halt viral RNA synthesis. [18][19][20] The following diagram illustrates the Plaque Reduction Neutralization Test (PRNT) workflow.

Caption: Workflow for Plaque Reduction Neutralization Test.

Quantitative Data: Potency Against Viruses

The antiviral activity of benzimidazole derivatives is typically expressed as the 50% effective concentration (EC50), which is the concentration of the compound that reduces viral replication by 50%.

| Compound Class | Virus | EC50 (µM) | Reference |

| 2-Phenylbenzimidazole | Coxsackievirus B5 (CVB-5) | 9 - 17 | [16] |

| 2-Phenylbenzimidazole | Respiratory Syncytial Virus (RSV) | 5 - 15 | [16] |

| Benzimidazole-based Inhibitor | Hepatitis C Virus (HCV) | ~0.35 | [18] |

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a compound to neutralize a virus and prevent it from infecting cells, as evidenced by a reduction in the number of plaques (zones of cell death). [1][23][24][25][26] Objective: To determine the antiviral activity of a benzimidazole derivative against a specific virus.

Materials:

-

Virus of interest

-

Susceptible host cell line

-

Complete cell culture medium

-

96-well or 24-well plates

-

Benzimidazole derivative (test compound)

-

Semi-solid overlay (e.g., agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding:

-

Seed a monolayer of susceptible host cells in a multi-well plate and incubate until confluent.

-

-

Compound-Virus Incubation:

-

Prepare serial dilutions of the benzimidazole derivative.

-

Mix a standardized amount of the virus with each dilution of the compound and incubate for a specific period (e.g., 1 hour at 37°C) to allow for neutralization.

-

-

Infection:

-

Remove the medium from the cell monolayer and add the virus-compound mixtures to the respective wells.

-

Incubate for a period to allow for viral adsorption.

-

-

Overlay:

-

Remove the inoculum and add a semi-solid overlay to each well to restrict the spread of the virus.

-

-

Incubation:

-

Incubate the plates for several days to allow for plaque formation.

-

-

Plaque Visualization and Counting:

-

Fix and stain the cells with a staining solution (e.g., crystal violet).

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in the number of plaques.

-

Anthelmintic Activity: Combating Parasitic Worms

Benzimidazole derivatives are widely used as broad-spectrum anthelmintics in both human and veterinary medicine. Their efficacy against a range of parasitic worms is well-established.

Mechanism of Action: Targeting the Parasite's Cytoskeleton

The primary mechanism of anthelmintic action of benzimidazoles is the disruption of microtubule function in the parasite:

-

Binding to β-Tubulin: Benzimidazoles selectively bind to the β-tubulin of parasitic worms with high affinity. [27][28][29][30][31]This binding is more potent in helminth tubulin compared to mammalian tubulin, which accounts for their selective toxicity. [27][29]The binding site is located in a region that is crucial for microtubule polymerization. [27][29][30]

-

Inhibition of Microtubule Polymerization: The binding of benzimidazoles to β-tubulin inhibits its polymerization into microtubules. This disruption of the microtubule network interferes with essential cellular functions in the parasite, including cell division, nutrient absorption, and intracellular transport, leading to paralysis and death of the worm.

The following diagram illustrates the anthelmintic mechanism of benzimidazole derivatives.

Caption: Anthelmintic mechanism of benzimidazole derivatives.

Quantitative Data: Potency Against Helminths

The anthelmintic activity of benzimidazole derivatives can be assessed by determining the concentration required to cause paralysis or death of the worms in vitro.

Quantitative data for anthelmintic activity is often presented as the time to paralysis or death at a given concentration, or as the concentration required to achieve a certain level of inhibition of larval development or motility. Specific LC50 (lethal concentration 50%) values are less commonly reported in a standardized tabular format across a wide range of species and compounds in readily accessible literature.

Experimental Protocol: In Vitro Larval Motility Assay

This assay assesses the effect of benzimidazole derivatives on the motility of parasitic larvae.

Objective: To evaluate the in vitro anthelmintic activity of a benzimidazole derivative.

Materials:

-

Parasitic larvae (e.g., L3 stage of Haemonchus contortus)

-

96-well microtiter plates

-

Benzimidazole derivative (test compound)

-

Culture medium (e.g., RPMI-1640)

-

Inverted microscope or automated motility tracking system

Procedure:

-

Larval Preparation:

-

Obtain and wash the parasitic larvae.

-

-

Assay Setup:

-

Prepare serial dilutions of the benzimidazole derivative in the culture medium in a 96-well plate.

-

Add a known number of larvae to each well.

-

Include a vehicle control and a positive control (a known anthelmintic).

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).

-

-

Motility Assessment:

-

At specified time points, observe and score the motility of the larvae under an inverted microscope. A scoring system (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement) can be used.

-

Alternatively, use an automated motility tracking system to quantify larval movement.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of motility for each concentration of the test compound compared to the vehicle control.

-

Determine the concentration of the compound that causes a 50% reduction in motility (IC50).

-

Conclusion

The benzimidazole scaffold represents a remarkably privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with potent and diverse biological activities. Their ability to target a wide range of cellular and molecular processes in cancer cells, microbes, viruses, and parasites underscores their therapeutic potential. The in-depth understanding of their mechanisms of action, coupled with robust and standardized experimental protocols for their evaluation, is crucial for the continued development of novel and effective benzimidazole-based drugs to address a wide spectrum of diseases. This guide provides a foundational framework for researchers and drug development professionals to navigate the rich and expanding field of benzimidazole chemistry and pharmacology.

References

-

Boccuto, F. M., & Di Lullo, G. (2015). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 59(3), 1645-1655. [Link]

-

Alvarez, L. I., & Mottier, L. M. (2009). A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement. Journal of Molecular Graphics and Modelling, 28(3), 265-272. [Link]

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

-

Avramova, B., & Doyle, P. S. (2021). In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance. Frontiers in Veterinary Science, 8, 678825. [Link]

-

Wang, D., et al. (2021). Dual blocking of PI3K and mTOR signaling by DHW-221, a novel benzimidazole derivative, exerts antitumor activity in human non-small cell lung cancer. Cancer Communications, 41(8), 754-769. [Link]

-

Robinson, M. W., et al. (2004). A possible model of benzimidazole binding to β-tubulin disclosed by invoking an inter-domain movement. Parasitology, 128(Pt 3), 329-335. [Link]

-

Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]

-

IBT Bioservices. (n.d.). Plaque Reduction Neutralization Testing - PRNT. Retrieved from [Link]

-

Peterson, E. A., et al. (2011). Discovery of triazine-benzimidazoles as selective inhibitors of mTOR. Bioorganic & Medicinal Chemistry Letters, 21(11), 3242-3246. [Link]

-

Saini, M. S., et al. (2022). Review on Potential Anticancer Agents from Benzimidazole Derivatives. International Journal for Research in Applied Science & Engineering Technology, 10(5), 1-10. [Link]

-

Beaulieu, P. L., et al. (2004). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Virology, 78(14), 7678-7686. [Link]

-

De Francesco, R., & Migliaccio, G. (2005). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-dependent RNA Polymerase. Journal of Virology, 79(1), 1-2. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

BioAgilytix. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

-

Charifson, P. S., et al. (2008). Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity. Journal of Medicinal Chemistry, 51(17), 5243-5263. [Link]

-

Tan, C. P., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 993717. [Link]

-

Akkoç, S., et al. (2025). Investigation of the Effects of Benzimidazole Derivatives on the mTOR Pathway in Breast Cancer. Journal of Research in Pharmacy, 29(4), 365-374. [Link]

-

MI-Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

-

Biosciences Biotechnology Research Asia. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Zubenko, Y. S., et al. (2021). Modeling the Antitubulin Activity of Benzimidazol-2-yl Carbamates: Mini-review. AIP Conference Proceedings, 2388(1), 030031. [Link]

-

Roche. (n.d.). MTT Cell Proliferation Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

-

Slepkov, E. R., & Toda, T. (2019). Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. Genes, 10(10), 785. [Link]

-

Goyal, B. M., & Saravanan, K. (2025). Pharmacological Evaluation and Biological Screening of Novel Benzimidazole Derivatives As Antimicrobial Agents. ResearchGate. [Link]

-

El-Sayed, M. A. A., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society. [Link]

-

Roehrig, J. T., et al. (2008). Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. Viral Immunology, 21(2), 123-135. [Link]

-

Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Bioorganic & Medicinal Chemistry, 22(17), 4873-4891. [Link]

-

Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1985-1989. [Link]

-

Ananthan, S., et al. (2016). Benzimidazoles: Novel Mycobacterial Gyrase Inhibitors from Scaffold Morphing. ACS Medicinal Chemistry Letters, 7(12), 1198-1203. [Link]

-

El-Karim, S. H. A., et al. (2021). Design, Synthesis and Molecular Docking of New Benzimidazole Derivatives of Potential Antimicrobial Activity as DNA Gyrase and Topoisomerase IV Inhibitors. Egyptian Journal of Chemistry, 64(5), 2419-2435. [Link]

-

ResearchGate. (n.d.). Mechanism of action of EGFR and PI3 K/AKT/mTOR (PAM) pathway inhibitors. [Link]

-

Akkoç, S., et al. (2025). Investigation of the Effects of Benzimidazole Derivatives on the mTOR Pathway in Breast Cancer. ResearchGate. [Link]

-

Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

-

Scilit. (n.d.). Novel Dual-Targeting Benzimidazole Urea Inhibitors of DNA Gyrase and Topoisomerase IV Possessing Potent Antibacterial Activity: Intelligent Design and Evolution through the Judicious Use of Structure-Guided Design and Stucture−Activity Relationships. [Link]

-

Elfiky, A. A. (2021). RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic. Viruses, 13(1), 123. [Link]

-

Kumar, A., & Kumar, R. (2018). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. [Link]

-

Kumar, A., & Kumar, R. (2018). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure of benzimidazole derivative A targeting DNA-gyrase B enzyme. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6296. [Link]

-

El-Gazzar, M. G., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. [Link]

-

Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Penn State. (2017). Identifying the mechanism for a new class of antiviral drugs could hasten their approval. [Link]

-

Clinical Laboratory Science. (n.d.). Updating Antimicrobial Susceptibility Testing Methods. [Link]

Sources

- 1. bioagilytix.com [bioagilytix.com]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. ijrpr.com [ijrpr.com]

- 4. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. protocols.io [protocols.io]

- 10. rroij.com [rroij.com]

- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 15. clsjournal.ascls.org [clsjournal.ascls.org]

- 16. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identifying the mechanism for a new class of antiviral drugs could hasten their approval | Eberly College of Science [science.psu.edu]

- 23. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 24. ibtbioservices.com [ibtbioservices.com]

- 25. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 26. avys.omu.edu.tr [avys.omu.edu.tr]

- 27. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance [frontiersin.org]

- 29. researchgate.net [researchgate.net]

- 30. elar.urfu.ru [elar.urfu.ru]

- 31. Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mekanisme Aksi 2-(4-Klorobenzil)benzimidazol

Disusun oleh: Gemini, Ilmuwan Aplikasi Senior

Abstrak

Benzimidazol, stillas heterosiklik istimewa dalam kimia medisinal, telah menunjukkan kemanjuran farmakologis yang luas.[1][2][3] Turunan spesifik, 2-(4-Klorobenzil)benzimidazol, telah muncul sebagai molekul yang menarik karena potensi bioaktivitasnya. Panduan teknis ini memberikan eksplorasi mendalam tentang mekanisme aksi yang mungkin dari 2-(4-Klorobenzil)benzimidazol, dengan memanfaatkan pengetahuan yang ada tentang kelas senyawa benzimidazol yang lebih luas. Kami menguraikan hipotesis mekanisme utama, protokol eksperimental terperinci untuk validasi, dan menyajikan kerangka kerja untuk penelitian di masa depan. Panduan ini ditujukan untuk para peneliti, ilmuwan, dan profesional pengembangan obat yang tertarik untuk memahami dan memanfaatkan potensi terapeutik dari senyawa ini.

Pendahuluan: Stillas Benzimidazol yang Menjanjikan

Benzimidazol, yang terdiri dari cincin benzena dan imidazol yang menyatu, secara struktural mirip dengan nukleotida purin alami, yang memungkinkannya berinteraksi dengan berbagai target biologis.[1][4] Keserbagunaan struktural ini telah menyebabkan pengembangan banyak turunan benzimidazol dengan beragam aktivitas farmakologis, termasuk sifat anthelmintik, antijamur, antivirus, dan antikanker.[2][5][6] Senyawa 2-(4-Klorobenzil)benzimidazol, yang ditandai dengan substituen klorobenzil pada posisi ke-2, merupakan subjek dari penyelidikan ilmiah yang semakin meningkat. Panduan ini akan fokus pada dua mekanisme aksi yang paling masuk akal untuk senyawa ini, berdasarkan aktivitas yang terdokumentasi dengan baik dari analog benzimidazol: penghambatan polimerisasi tubulin dan induksi apoptosis pada sel kanker.

Hipotesis Mekanisme Aksi 1: Gangguan Dinamika Mikrotubulus

Mekanisme aksi utama yang ditetapkan untuk banyak turunan benzimidazol, terutama dalam konteks anthelmintik dan antikanker, adalah kemampuannya untuk mengganggu dinamika mikrotubulus dengan menghambat polimerisasi tubulin.[6][7][8][9]

2.1. Dasar Ilmiah: Peran Penting Tubulin dalam Sel

Tubulin adalah protein globular yang berpolimerisasi untuk membentuk mikrotubulus, komponen penting dari sitoskeleton. Mikrotubulus sangat penting untuk berbagai proses seluler, termasuk:

-

Pembelahan Sel: Pembentukan gelendong mitosis, yang bertanggung jawab untuk pemisahan kromosom selama mitosis.

-

Transpor Intraseluler: Berfungsi sebagai "jalan raya" untuk pergerakan organel, vesikel, dan makromolekul.

-

Pemeliharaan Bentuk Sel: Memberikan integritas struktural pada sel.

Dengan menargetkan polimerisasi tubulin, senyawa dapat secara efektif menghentikan pembelahan sel dan menginduksi kematian sel, menjadikannya target yang menarik untuk terapi kanker.[6]

2.2. Interaksi yang Diusulkan dari 2-(4-Klorobenzil)benzimidazol dengan Tubulin

Dihipotesiskan bahwa 2-(4-Klorobenzil)benzimidazol berikatan dengan tubulin, kemungkinan di situs pengikatan kolkisin, sehingga mencegah polimerisasinya menjadi mikrotubulus.[10] Hal ini menyebabkan gangguan pada gelendong mitosis, penangkapan siklus sel pada fase G2/M, dan akhirnya apoptosis.[8] Gugus 4-klorobenzil kemungkinan memainkan peran penting dalam interaksi pengikatan ini melalui interaksi hidrofobik dan elektronik di dalam kantong pengikatan tubulin.

2.3. Alur Kerja Eksperimental untuk Validasi Penghambatan Polimerisasi Tubulin

Untuk memvalidasi secara eksperimental hipotesis ini, alur kerja multi-langkah yang ketat diperlukan.

Gambar 1: Alur kerja eksperimental untuk memvalidasi penghambatan polimerisasi tubulin.

2.3.1. Protokol Rinci: Uji Polimerisasi Tubulin In Vitro

Protokol ini secara langsung mengukur efek 2-(4-Klorobenzil)benzimidazol pada perakitan tubulin murni.

Tujuan: Untuk mengukur secara kuantitatif efek penghambatan 2-(4-Klorobenzil)benzimidazol pada polimerisasi tubulin.

Bahan:

-

Tubulin murni (berasal dari otak babi atau sapi)

-

Buffer polimerisasi (misalnya, 80 mM PIPES pH 6,9, 2 mM MgCl2, 0,5 mM EGTA)

-

Guanosin trifosfat (GTP)

-

2-(4-Klorobenzil)benzimidazol (dilarutkan dalam DMSO)

-

Nocodazole (kontrol positif, penghambat polimerisasi)

-

Paclitaxel (kontrol negatif, penstabil polimerisasi)

-

Spektrofotometer pembaca lempeng yang mampu melakukan pembacaan kinetik pada 340 nm

Prosedur:

-

Siapkan larutan stok tubulin dalam buffer polimerisasi dingin.

-

Alikuotkan larutan tubulin ke dalam sumur lempeng 96-sumur yang telah didinginkan sebelumnya.

-

Tambahkan 2-(4-Klorobenzil)benzimidazol pada berbagai konsentrasi ke sumur yang sesuai. Sertakan sumur kontrol dengan DMSO (kontrol kendaraan), nocodazole, dan paclitaxel.

-

Inkubasi lempeng pada suhu 4°C selama 15 menit untuk memungkinkan pengikatan senyawa.

-

Mulai polimerisasi dengan menambahkan GTP ke semua sumur dan segera pindahkan lempeng ke spektrofotometer yang telah dipanaskan hingga 37°C.

-

Ukur absorbansi pada 340 nm setiap 30 detik selama 60-90 menit. Peningkatan absorbansi menunjukkan polimerisasi tubulin.

-

Plot absorbansi terhadap waktu untuk setiap konsentrasi senyawa. Hitung laju polimerisasi dan tingkat penghambatan.

2.3.2. Protokol Rinci: Analisis Siklus Sel dengan Sitometri Aliran

Protokol ini menentukan apakah penghambatan polimerisasi tubulin menyebabkan penangkapan siklus sel.

Tujuan: Untuk menentukan fase siklus sel di mana sel yang diberi perlakuan dengan 2-(4-Klorobenzil)benzimidazol terakumulasi.

Bahan:

-

Lini sel kanker yang relevan (misalnya, HeLa, MCF-7)

-

Media kultur sel dan reagen

-

2-(4-Klorobenzil)benzimidazol

-

Buffer fiksasi/permeabilisasi (misalnya, etanol 70% dingin)

-

Propidium iodide (PI)

-

RNase A

-

Sitometer aliran

Prosedur:

-

Tumbuhkan sel dalam cawan kultur hingga mencapai 60-70% konfluensi.

-

Beri perlakuan pada sel dengan konsentrasi 2-(4-Klorobenzil)benzimidazol yang berbeda selama 24 jam. Sertakan kontrol yang tidak diberi perlakuan.

-

Panen sel dengan tripsinisasi, cuci dengan PBS, dan fiksasi dengan menambahkan etanol 70% dingin secara tetes sambil melakukan vortex.

-

Inkubasi sel yang difiksasi pada suhu -20°C selama minimal 2 jam.

-

Sentrifugasi sel, buang supernatan, dan cuci dengan PBS.

-

Resuspensi pelet sel dalam larutan pewarnaan PI yang mengandung RNase A.

-

Inkubasi dalam gelap pada suhu kamar selama 30 menit.

-

Analisis sampel menggunakan sitometer aliran. Tentukan persentase sel di setiap fase siklus sel (G0/G1, S, G2/M) menggunakan perangkat lunak analisis yang sesuai.

Hipotesis Mekanisme Aksi 2: Induksi Apoptosis